N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide
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Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probe Development
This compound and its analogs have been investigated for their binding affinity to sigma-2 (σ2) receptors, which are implicated in various biological processes and diseases, including cancer. In a study, analogs such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide demonstrated high affinity for σ2 receptors, suggesting their utility in studying receptor behavior in vitro (Xu et al., 2005).
Directed C-H Olefination in Organic Synthesis
The compound's structure has influenced the development of methodologies in organic synthesis, particularly in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation. This process, utilizing N-methoxybenzamides, has proven to be mild, practical, and versatile, enabling selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Investigating Transporter-Mediated Drug Excretion
Research into the metabolites of related compounds has provided insights into the transporter-mediated renal and hepatic excretion processes. Studies on the novel inhibitor YM758 and its metabolites have shed light on their interaction with human organic cation and anion transporters, contributing to our understanding of drug excretion mechanisms (Umehara et al., 2009).
Synthesis Route Development for Pharmacological Agents
Efforts to develop practical and scalable synthetic routes for related compounds, such as YM758 monophosphate, have been documented. These endeavors aim to improve the synthesis efficiency of compounds that inhibit the "funny" If current channel, which is significant for treatments of conditions like stable angina and atrial fibrillation (Yoshida et al., 2014).
Novel Ligands for Imaging Tumor Proliferation
Compounds with structural similarities have been synthesized and evaluated for their potential as imaging agents for tumor proliferation. Studies demonstrate that these compounds, labeled with radioisotopes like fluorine-18 or bromine-76, show high affinity and selectivity for σ2 receptors, highlighting their applicability in positron emission tomography (PET) imaging of solid tumors (Rowland et al., 2006).
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-15-6-4-5-13(11-15)20(24)22-10-9-14-12-16-17(27-2)7-8-18(28-3)19(16)23-21(14)25/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREDOXXHJZZYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.